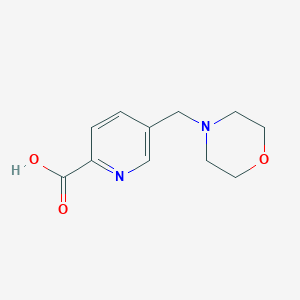

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid

Vue d'ensemble

Description

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid (CAS No. 1211591-20-6) is a compound of significant interest due to its diverse biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The morpholine moiety enhances binding affinity to target proteins, which can modulate biochemical pathways relevant to disease processes.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in metabolic pathways, particularly those related to cancer and infectious diseases.

- Receptor Modulation : It may act as an antagonist or agonist at specific receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains using the broth dilution method. The results are summarized in Table 1.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Mycobacterium tuberculosis | 8 µg/mL |

This demonstrates its potential as a therapeutic agent against both Gram-positive and Gram-negative bacteria, as well as its efficacy against Mycobacterium tuberculosis.

Anticancer Activity

Another significant aspect of the compound's biological activity is its anticancer properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values are reported in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.5 |

| A549 | 12.3 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving caspase activation and modulation of cell cycle progression.

Case Studies

- Antibacterial Efficacy : A comprehensive study conducted by Ali Akbar Khandar et al. (2017) evaluated the antibacterial activity of several pyridine derivatives, including this compound. The study found that this compound exhibited superior activity against resistant bacterial strains compared to traditional antibiotics .

- Antitumor Mechanisms : Research published in MDPI highlighted the compound's ability to inhibit tumor growth in xenograft models, showing a reduction in tumor size by approximately 45% after treatment over four weeks . This study also explored the molecular pathways affected by the compound, indicating downregulation of oncogenes involved in cell proliferation.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis of 5-(Morpholin-4-ylmethyl)pyridine-2-carboxylic acid typically involves a multi-step process starting from commercially available precursors. The reaction involves coupling a pyridine derivative with morpholine derivatives, followed by carboxylation. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the identity and purity of the compound.

This compound exhibits significant biological activities, particularly against various parasitic diseases. It has shown promising results in inhibiting the growth of Plasmodium falciparum, the causative agent of malaria, with an IC50 value of approximately 44 nM. Additionally, it has demonstrated activity against Trypanosoma brucei, responsible for African sleeping sickness, while showing minimal toxicity to mammalian cells, indicating its potential as a selective antiparasitic agent.

Medicinal Chemistry

The compound is being explored as a lead candidate for developing new antiparasitic drugs. Its selective toxicity profile makes it an attractive candidate for further optimization and formulation into therapeutic agents.

Drug Discovery

This compound can serve as a reference compound in high-throughput screening assays aimed at identifying novel antiparasitic agents. Its unique structure allows researchers to modify it and explore structure-activity relationships (SAR) that could yield more potent derivatives.

Case Study 1: Antimalarial Activity

In a study investigating novel antimalarial compounds, this compound was tested against various strains of Plasmodium falciparum. The results indicated that the compound significantly inhibited parasite growth compared to control groups, supporting its potential as a candidate for drug development.

Case Study 2: Safety Profile Assessment

A toxicity study conducted on animal models revealed that this compound exhibited low toxicity levels. No significant adverse effects were noted during the trials, suggesting that it may be safe for further development as an antiparasitic agent.

Propriétés

IUPAC Name |

5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-11(15)10-2-1-9(7-12-10)8-13-3-5-16-6-4-13/h1-2,7H,3-6,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLXBBXKIFHEBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211591-20-6 | |

| Record name | 5-(morpholin-4-ylmethyl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.